RGD-mimetic-1

Description

Overview of Integrins as Cell Adhesion Receptors

Integrin Family Classification and Structure

The integrin superfamily in vertebrates comprises 18 distinct α subunits and 8 distinct β subunits, which can combine to form 24 unique αβ heterodimers. nih.govwikipedia.orglibretexts.orgmdpi.commedchemexpress.comencyclopedia.pubbiorxiv.org Each subunit consists of a large extracellular domain, a single transmembrane domain, and a short cytoplasmic tail, with the exception of the β4 subunit, which has a significantly larger cytoplasmic domain. nih.govwikipedia.orgmdpi.com The extracellular domains are responsible for ligand binding, while the cytoplasmic tails interact with intracellular signaling proteins and the cytoskeleton. nih.govnih.govencyclopedia.pub

Integrin α subunits can be broadly classified based on the presence or absence of an inserted (I) domain. Those with an αI domain, such as collagen receptors (α1, α2, α10, α11) and leukocyte receptors (αE, αL, αM, αD, αX), are involved in binding specific ligands like collagens and certain adhesion molecules. nih.gov Integrin α subunits lacking the I domain, such as α3, α5, α6, α7, α9, αv, and αIIb, utilize a β-propeller domain in the α subunit and the I domain in the β subunit to form the ligand-binding site. nih.govencyclopedia.pub The specific combination of α and β subunits dictates the integrin's ligand-binding specificity and tissue distribution. nih.govwikipedia.orgmedchemexpress.comnih.govencyclopedia.pubbiorxiv.orgjneurosci.org

Table 1: Integrin Subunit Combinations and Ligand Specificity Categories

| Integrin Subfamily | Representative Integrin Pairs | Primary Ligand Types |

| Collagen-binding Integrins | α1β1, α2β1, α10β1, α11β1 | Collagens, some Laminin variants |

| RGD-recognizing Integrins | α5β1, αVβ1, αVβ3, αVβ5, αVβ6, αVβ8, αIIbβ3 | Ligands containing the Arginine-Glycine-Aspartic (RGD) motif (e.g., fibronectin, vitronectin) |

| Laminin-binding Integrins | α3β1, α6β1, α7β1, α6β4 | Laminins |

| Leukocyte Integrins | αLβ2, αMβ2, αXβ2, αDβ2 | Cell adhesion molecules (e.g., ICAMs), complement proteins |

Note: This table provides a general classification; some integrins may bind to multiple ligand types or exhibit broader specificities.

Role of Integrins in Cell-Extracellular Matrix Interactions

Integrins are fundamental mediators of cell adhesion to the ECM, forming crucial links that stabilize cells within tissues and enable them to sense and respond to their microenvironment. nih.govwikipedia.orglibretexts.orgmedchemexpress.comnih.govencyclopedia.pub By binding to ECM components such as fibronectin, vitronectin, collagen, and laminin, integrins initiate intracellular signaling cascades that regulate a wide array of cellular functions. nih.govwikipedia.orgnih.govencyclopedia.pub These functions include not only adhesion but also cell migration, proliferation, survival, differentiation, and the organization of the cytoskeleton. nih.govwikipedia.orglibretexts.orgmedchemexpress.comencyclopedia.pub The ability of integrins to engage with the ECM is essential for processes such as tissue development, wound healing, angiogenesis, and immune responses. nih.gov

Integrin Signaling Pathways: "Outside-in" and "Inside-out" Mechanisms

Integrins are characterized by their ability to transmit signals bidirectionally across the plasma membrane, a process known as "outside-in" and "inside-out" signaling. nih.govmedchemexpress.comencyclopedia.pub

Outside-in signaling: This pathway is initiated when an ECM ligand binds to the extracellular domain of an integrin. This binding event causes conformational changes in the integrin, leading to the recruitment of intracellular adaptor proteins (e.g., talin, vinculin, paxillin) to the cytoplasmic tails. nih.govencyclopedia.pub These recruited proteins, in turn, activate downstream signaling molecules, such as focal adhesion kinase (FAK) and Src family kinases, which promote cytoskeletal organization, gene expression, and other cellular responses. nih.govencyclopedia.pub

Inside-out signaling: This pathway involves intracellular signals that modulate integrin conformation and ligand-binding affinity. Cytoplasmic proteins, such as talin and kindlins, bind to the integrin β subunit tails, inducing conformational changes that "prime" the integrin for ligand binding. nih.govmedchemexpress.com This process allows cells to dynamically regulate their adhesion strength and migratory behavior in response to internal cellular cues or external stimuli. nih.govmedchemexpress.com

The Arginine-Glycine-Aspartic (RGD) Motif in Extracellular Matrix Proteins

The Arginine-Glycine-Aspartic (RGD) sequence is a short tripeptide motif found in many ECM proteins and is recognized by a specific subset of integrins.

Discovery and Significance of the RGD Sequence

The RGD sequence was first identified in fibronectin by H. Earl Ruoslahti and colleagues in the early 1980s. wikipedia.orglibretexts.orgbiorxiv.org Its discovery revealed a common molecular recognition site within various ECM proteins that mediates cell adhesion. wikipedia.orglibretexts.org The RGD motif's significance lies in its ability to bind to specific integrin receptors, thereby playing a central role in cell-matrix interactions and influencing cellular processes like cell adhesion, migration, and proliferation. wikipedia.orglibretexts.org Many ECM proteins, including fibronectin, vitronectin, osteopontin, and von Willebrand factor, contain this critical sequence. wikipedia.orglibretexts.org

RGD-Binding Integrin Subtypes

A specific group of integrins, known as RGD-binding integrins, recognize and bind to ligands containing the RGD sequence. These integrins are crucial for mediating cell adhesion to a wide range of ECM proteins. libretexts.orgmdpi.comencyclopedia.pub

Table 2: Key RGD-Binding Integrin Subtypes and Their Ligands

| Integrin Subtype | Primary Ligands Containing RGD Motif |

| αVβ3 | Vitronectin, fibronectin, osteopontin, thrombospondin, von Willebrand factor |

| αVβ5 | Vitronectin, fibronectin, osteopontin |

| α5β1 | Fibronectin |

| αIIbβ3 | Fibrinogen, fibronectin, von Willebrand factor, vitronectin |

| αVβ6 | Fibronectin, TGF-β1, TGF-β3 |

| αVβ8 | Fibronectin, TGF-β1, TGF-β3 |

Note: Ligand binding can be influenced by various factors, including the specific RGD context within the protein and the presence of divalent cations.

The RGD motif's conserved nature and its interaction with multiple integrin subtypes highlight its fundamental importance in cell adhesion and signaling. RGD-mimetic compounds, such as RGD-mimetic-1, are designed to leverage this interaction, aiming to modulate integrin function for therapeutic benefit. biorxiv.org

Compound Names Mentioned:

this compound

Emergence of RGD Mimetics in Biomedical Research

The discovery of the RGD sequence in the early 1980s marked a turning point in understanding cell adhesion mechanisms nih.govwikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.com. This finding spurred the development of molecules designed to modulate integrin function, leading to the creation of RGD mimetics.

Rationale for Developing Non-Peptidic RGD Mimetics

While RGD-containing peptides are potent integrin ligands, they often suffer from limitations such as poor metabolic stability, short in vivo half-lives, and potential immunogenicity mdpi.comnih.govmdpi.comnih.govnih.govacs.org. These characteristics can hinder their efficacy as therapeutic agents. Consequently, there has been a concerted effort to develop non-peptidic RGD mimetics. These small molecules offer several advantages, including:

Enhanced Metabolic Stability: Non-peptidic structures are generally more resistant to enzymatic degradation, leading to longer circulation times and improved bioavailability nih.govnih.govacs.orgacs.org.

Improved Pharmacokinetic Profiles: Modifications to small molecule structures allow for better tuning of absorption, distribution, metabolism, and excretion properties nih.govnih.govacs.orgacs.org.

Synthetic Tractability and Diversity: Small molecules are often easier to synthesize and modify, enabling the creation of diverse compound libraries for screening and optimization nih.govacs.org.

Orally Bioavailable Candidates: The development of non-peptidic RGD mimetics aims to achieve oral bioavailability, a significant advantage over many peptide-based therapeutics acs.org.

Historical Context and Key Milestones in RGD Mimetic Development

The journey of RGD mimetics began with the identification of the RGD sequence itself in 1984 nih.govwikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.com. Early research focused on modifying RGD peptides to enhance their affinity and selectivity for specific integrin receptors nih.gov. A significant milestone was the development of cyclic RGD peptides, which demonstrated improved binding properties. The peptide Cilengitide (B523762), a cyclic RGD analog, showed promise in preclinical studies and advanced to Phase III clinical trials for glioblastoma treatment, highlighting the therapeutic potential of targeting integrins mdpi.comnih.govmdpi.comnih.govashpublications.org.

Despite the progress, challenges remained, prompting the development of non-peptidic small-molecule inhibitors. Tyrosine scaffolds, for instance, have been widely explored as a basis for creating potent and selective RGD mimetics nih.govacs.orgnih.govtaylorandfrancis.comcambridge.org. The synthesis of diverse RGD mimetic libraries, often employing strategies like DAD mapping, has been crucial in identifying lead compounds with desirable properties nih.govnih.govacs.org. Research has also focused on developing RGD-functionalized nanoparticles and other biomaterials for targeted drug delivery and tissue engineering applications nih.govmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net.

Specific Focus on this compound: General Research Interest and Scope (without identification data)

While specific identification data for a compound designated solely as "this compound" is not explicitly detailed in the provided search results, the general research interest and scope surrounding RGD mimetics are well-established. Compounds like this compound are of significant interest due to their ability to precisely target integrin receptors, which are overexpressed in numerous pathological conditions, most notably in various types of cancer. Integrins such as αvβ3 and α5β1 are key players in tumor angiogenesis, metastasis, and cell survival, making them attractive targets for therapeutic intervention nih.govmdpi.comnih.govmdpi.comnih.govfrontiersin.orgjst.go.jp.

The research scope for such RGD mimetics typically encompasses:

Targeting Specific Integrins: A primary goal is to develop molecules that exhibit high affinity and selectivity for particular integrin subtypes, such as αvβ3, α5β1, or αIIbβ3, to maximize therapeutic effect and minimize off-target interactions nih.govnih.govacs.orgmdpi.comnih.govashpublications.orgtaylorandfrancis.comcambridge.orgresearchgate.net.

Therapeutic Applications: Research extends to utilizing RGD mimetics in treating diseases characterized by aberrant integrin activity. This includes developing anti-cancer agents that inhibit tumor growth and metastasis, as well as applications in managing thrombosis, fibrosis, and promoting tissue regeneration nih.govmdpi.commdpi.comnih.govnih.govacs.orgmdpi.comnih.govcambridge.orgfrontiersin.orgresearchgate.net.

Biomaterial Functionalization: RGD mimetics are incorporated into biomaterials, scaffolds, and hydrogels to enhance cell adhesion, proliferation, and differentiation, thereby improving tissue engineering outcomes nih.govwikipedia.orgfrontiersin.orgmdpi.comresearchgate.net.

Drug and Imaging Agent Delivery: These mimetics serve as targeting moieties, guiding drug-loaded nanoparticles, liposomes, or imaging agents specifically to cells or tissues overexpressing target integrins, thereby improving therapeutic delivery and diagnostic accuracy nih.govnih.govfrontiersin.orgfrontiersin.org.

The development of this compound, therefore, likely falls within this broad research framework, aiming to leverage the specific binding properties of RGD mimetics to modulate integrin function for therapeutic or diagnostic benefit.

Research Findings: Integrin Binding and Inhibition Data

Structure

2D Structure

3D Structure of Parent

Properties

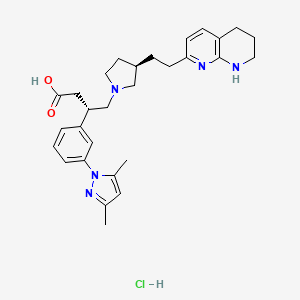

CAS No. |

2365406-14-8 |

|---|---|

Molecular Formula |

C29H38ClN5O2 |

Molecular Weight |

524.1 g/mol |

IUPAC Name |

(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride |

InChI |

InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H/t22-,25-;/m1./s1 |

InChI Key |

GCZLVFRSWWTRPH-DYNCTKRQSA-N |

Isomeric SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@H](C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl |

Origin of Product |

United States |

Molecular Design, Synthesis, and Structure Biological Activity Relationships of Rgd Mimetic 1

Rational Design Strategies for RGD-Mimetic-1

The design of this compound is rooted in understanding the key pharmacophoric elements of the RGD sequence and translating them into non-peptidic or conformationally constrained structures.

Peptidomimetic Approaches

Peptidomimetic strategies are central to the design of this compound, aiming to mimic the spatial arrangement and chemical properties of the RGD tripeptide. Research has focused on identifying core scaffolds that can present the essential functional groups – typically a guanidino-like moiety, a carboxylate, and a specific spatial orientation – in a manner that facilitates high-affinity binding to integrins, particularly αvβ3. For instance, triazole-based RGD mimetics, including this compound, have been developed by incorporating a 1,2,3-triazole ring. This scaffold serves as a stable linker and can present key functional groups in a conformationally restricted manner, enhancing binding affinity and selectivity core.ac.uk. The design process often involves SAR studies to identify critical functional groups, such as a carboxylic function, a sulfonamide group, electron-withdrawing substituents on a phenyl ring, and a basic moiety like 2-aminopyridine, as being crucial for integrin recognition core.ac.uk.

Synthetic Methodologies for this compound and its Analogs

The synthesis of this compound and its derivatives relies on sophisticated organic chemistry techniques to assemble the complex molecular architecture.

Advanced Organic Synthesis Techniques

The construction of this compound and its analogs typically involves multi-step organic synthesis. For triazole-based RGD mimetics, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common and efficient method for forming the 1,2,3-triazole ring, which is a cornerstone of the scaffold core.ac.uk. This "click chemistry" approach allows for the modular assembly of different fragments. Advanced techniques are employed to introduce specific functional groups and chiral centers, ensuring the correct stereochemistry and chemical properties required for biological activity. The synthesis often involves protecting group strategies and purification methods like chromatography to obtain pure compounds core.ac.uk.

Linker Chemistry and Conjugation Strategies

Linker chemistry plays a crucial role in developing this compound conjugates for targeted drug delivery or diagnostic applications. The design of this compound often includes a functional handle, such as an alkynyl group on the triazole ring, which serves as a site for conjugation core.ac.ukkiesslinglab.com. This handle can be further modified, for example, by introducing an aldehyde function, to facilitate ligation with other molecules via stable linkages like oxime or hydrazone bonds core.ac.uk. Heterobifunctional linkers are commonly used to connect the RGD mimetic to a payload, such as a chemotherapeutic agent (e.g., paclitaxel) or a reporter molecule core.ac.uk. The choice of linker length, flexibility, and chemical stability is critical to ensure that the RGD mimetic retains its binding affinity and that the payload is released appropriately upon reaching the target core.ac.uk.

Mechanism of Action and Cellular Interactions of Rgd Mimetic 1

Molecular Binding and Recognition

The primary mechanism of action for RGD-mimetic-1 involves its direct interaction with integrin receptors. Integrins are heterodimeric transmembrane proteins composed of α and β subunits, forming a family of receptors that mediate cell adhesion and signal transduction nih.govwikipedia.org.

RGD-mimetics, including this compound, bind to specific sites on integrin receptors, thereby modulating their function. This binding is essential for initiating downstream cellular responses.

The RGD motif is recognized by a specific subfamily of integrins, known as RGD-binding integrins. This group includes subtypes such as αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3 nih.govmdpi.combiorxiv.org. RGD-mimetics are often engineered to exhibit enhanced affinity and selectivity for particular integrin subtypes. For instance, this compound, like other advanced RGD-mimetics, may display preferential binding to integrins such as αvβ3, αvβ5, and α5β1, allowing for targeted therapeutic interventions nih.govbiorxiv.orgashpublications.orgspandidos-publications.com. This specificity is crucial for differentiating the roles of various integrins in distinct cellular contexts biorxiv.org.

The binding of RGD-mimetics to integrins is characterized by their kinetic and affinity profiles. Studies on various RGD-mimetics have revealed high binding affinities, often in the nanomolar range, for their target integrins biorxiv.orgpnas.org. For example, cyclic RGD peptides have shown dissociation constants (Kd) as low as approximately 17.6 nM for the α5β1 integrin, significantly higher than that of linear RGD peptides pnas.org. Advanced RGD-mimetic antibodies have demonstrated affinities in the sub-nanomolar range (0.5–1.2 nM) for their respective target integrins biorxiv.org. Small molecule RGD-mimetics, such as 1a-RGD, also exhibit specific binding affinities, with preferential affinity noted for the αvβ3 integrin spandidos-publications.com. These precise binding characteristics are fundamental to understanding their efficacy and selectivity.

Table 1: Representative Binding Affinities of RGD-Mimetics to Integrin Subtypes

| RGD-Mimetic Example / Type | Target Integrin Subtype | Binding Affinity (Kd) | Notes | Source |

| Cyclic RGD Peptide | α5β1 | 17.6 nM | Six-domain headpiece fragment; Mn2+/Ca2+ buffer | pnas.org |

| Cyclic RGD Peptide | α5β1 | 22.6 nM | Unlabeled peptide | pnas.org |

| Linear GRGDS Peptide | α5β1 | 396 nM | Significantly lower affinity than cyclic RGD | pnas.org |

| RGD-Mimetic Antibodies | Various (e.g., αVβ3, αVβ5, α5β1) | 0.5 - 1.2 nM | High affinities for target cell surface integrins | biorxiv.org |

| 1a-RGD (Small Molecule) | αvβ3 | Preferential affinity | In vitro studies show preferential affinity towards αvβ3 | spandidos-publications.com |

The binding of RGD-mimetics to integrins triggers significant conformational alterations within the receptor structure. This transition typically shifts the integrin from a low-affinity, closed conformation to a high-affinity, open conformation pnas.orgbiologists.comresearchgate.net. This process involves intricate movements of integrin domains, including the swing-out of the β-subunit hybrid domain and alterations in the βI domain, such as movements of the β1-α1 loop and the α1-helix pnas.orgbiologists.com. These ligand-induced structural changes are crucial for modulating integrin avidity and initiating downstream signaling cascades researchgate.netnih.gov. The specific conformational changes can vary depending on the chemical nature of the RGD-mimetic and the integrin subtype it targets pnas.orgresearchgate.netnih.gov.

Divalent metal ions, particularly Mg2+, Mn2+, and Ca2+, are indispensable for the interaction between RGD-mimetics and integrin receptors nih.govpnas.orguiuc.eduscispace.com. These cations are coordinated within the integrin's ligand-binding pocket, notably at the Metal Ion-Dependent Adhesion Site (MIDAS) and adjacent sites like ADMIDAS nih.govpnas.orguiuc.edu. The aspartate residue of the RGD motif in the mimetic typically coordinates with the MIDAS ion, facilitating stable binding nih.govuiuc.eduplos.org. Divalent cations are critical for stabilizing the integrin in a ligand-competent conformation pnas.orgnih.govplos.org. For example, Ca2+ at the ADMIDAS site can stabilize the low-affinity, closed state, whereas its absence can promote the transition to a higher-affinity state upon RGD-mimetic binding pnas.org. The specific type of divalent cation can also influence the binding affinity and selectivity of the interaction pnas.orgscispace.com.

Direct Binding to Integrin Receptors

Cellular Signal Transduction Pathways Modulated by this compound

Upon binding to integrin receptors, this compound and related compounds modulate a range of intracellular signal transduction pathways, thereby influencing critical cellular functions such as adhesion, migration, proliferation, and survival nih.govnih.govnih.gov. A key pathway affected is the Focal Adhesion Kinase (FAK) pathway. RGD-mimetic binding can lead to the inhibition of FAK phosphorylation, which in turn disrupts cell attachment and migration processes nih.govspandidos-publications.com. Integrin engagement also initiates signaling cascades involving Mitogen-Activated Protein Kinases (MAPKs), including ERK, and the PI3K/Akt pathway, which regulate cell proliferation and survival nih.govnih.govnih.govmdpi.comuniversiteitleiden.nl. For instance, RGD-induced effects have been shown to cause rapid increases in intracellular calcium levels and the activation of ERK1/2 MAPK nih.gov. Furthermore, RGD-mimetics can influence other signaling pathways, such as STAT3 and NF-κB, impacting cellular responses, including resistance to certain therapies mdpi.com. The modulation of these pathways highlights the significant role of RGD-mimetics in controlling fundamental cellular behaviors nih.govnih.govnih.govnih.govmdpi.comuniversiteitleiden.nl.

Compound List:

this compound

αvβ3 Integrin

αvβ5 Integrin

α5β1 Integrin

αvβ1 Integrin

αvβ6 Integrin

αvβ8 Integrin

αIIbβ3 Integrin

α8β1 Integrin

Cyclic RGD peptide

Linear GRGDS peptide

RGD-mimetic antibodies

1a-RGD (Small Molecule)

Downstream Signaling Cascades (e.g., MAPK, FAK, Src)

Upon binding to integrins, this compound initiates downstream signaling cascades, notably involving Focal Adhesion Kinase (FAK) and Src family kinases, which are central to integrin-mediated cell adhesion and migration nih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.netfrontiersin.org. Studies have shown that RGD-mimetic compounds can lead to the phosphorylation and activation of FAK and Src nih.govnih.govnih.gov. This activation is crucial for the assembly of focal adhesions and the subsequent transmission of signals that regulate cell shape, motility, and survival nih.gov. Furthermore, integrin engagement by RGD-mimetic peptides has been demonstrated to activate mitogen-activated protein kinase (MAPK) signaling, a pathway involved in cell proliferation and survival researchgate.netfrontiersin.orgnih.gov. Research indicates that this compound treatment can lead to a marked decrease in FAK phosphorylation, suggesting a disruption of key signaling nodes required for cell attachment and migration nih.govspandidos-publications.com.

Table 1: Impact of this compound on Key Signaling Molecules

| Signaling Molecule | Effect of this compound | Relevant Pathway | Citation |

| FAK | Decreased phosphorylation | Integrin signaling | nih.govspandidos-publications.com |

| Src | Implicated in RGD effects | Integrin signaling | nih.govnih.gov |

| MAPK (ERK1/2) | Activated/Translocated | Integrin signaling | researchgate.netnih.gov |

Crosstalk with Growth Factor Receptor Signaling

Integrins, including those targeted by RGD-mimetics, engage in significant crosstalk with growth factor receptors (GFRs) researchgate.netresearchgate.netoncotarget.comliverpool.ac.uk. This interaction allows for the integration of signals from the ECM and soluble growth factors, thereby fine-tuning cellular responses such as proliferation, migration, and survival. This compound's interaction with integrins can influence pathways activated by GFRs like Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) researchgate.netdiva-portal.org. This crosstalk can be mediated by shared downstream signaling molecules, such as Src family kinases, which can link integrin activation to GFR signaling researchgate.netresearchgate.netmdpi.com. For instance, integrin engagement can potentiate GFR signaling, while GFRs can also influence integrin expression and activation researchgate.netliverpool.ac.uk. This complex interplay highlights how this compound can indirectly modulate GFR-driven cellular processes.

Regulation of Intracellular Calcium Dynamics

RGD-mimetic compounds have been shown to rapidly induce increases in intracellular calcium ([Ca²⁺]i) levels in certain cell types, such as neurons nih.govnih.govthno.org. This calcium influx is often dependent on NMDA receptors and can be influenced by Src and NR2B-containing NMDA receptors nih.gov. The mechanism may involve integrin-mediated mechanical stretching or activation of specific ion channels thno.org. While the direct impact of this compound on calcium dynamics in all cell types is an area of ongoing research, these findings suggest a potential role in modulating cellular excitability and signaling pathways that rely on calcium transients.

Cellular Effects of this compound

The modulation of intracellular signaling pathways by this compound translates into observable effects on various cellular behaviors.

Modulation of Cell Adhesion and Spreading

A primary effect of RGD-mimetic compounds is the modulation of cell adhesion. By competing with endogenous ECM ligands for integrin binding sites, this compound can inhibit cell attachment to substrates like fibronectin nih.govspandidos-publications.com. Studies have shown that RGD-mimetic treatment can significantly reduce the percentage of attached cells compared to controls, indicating a strong inhibitory effect on the cell attachment process nih.govspandidos-publications.com. This inhibition of adhesion is often accompanied by alterations in cell morphology, including reduced cell spreading, as the integrity of the actin cytoskeleton is compromised nih.gov.

Table 2: Effects of this compound on Cell Adhesion

| Cell Type | Substrate | Treatment (this compound) | Effect on Adhesion | Citation |

| Glioblastoma (U251, U373) | Fibronectin | 20 μM | Inhibited (~50%) | nih.govspandidos-publications.com |

| Glioblastoma (U251, U373) | Matrigel | 20 μM | Inhibited | spandidos-publications.com |

Influence on Cell Migration and Invasion

This compound significantly influences cell migration. By disrupting integrin-mediated adhesion and downstream signaling pathways like FAK, this compound can impair the ability of cells to migrate nih.govspandidos-publications.com. Research has demonstrated a marked decrease in cell migration through Matrigel-coated membranes in the presence of this compound nih.govspandidos-publications.com. This inhibitory effect on migration is consistent with the observed changes in the actin cytoskeleton and focal adhesion assembly nih.gov. While specific data on invasion is less direct for this compound itself, RGD peptides generally play a role in invasion by facilitating ECM remodeling and cell motility nih.govfrontiersin.orgplos.orgfrontiersin.orgnih.govthewellbio.com.

Table 3: Influence of this compound on Cell Migration

| Cell Type | Assay Type | Treatment (this compound) | Effect on Migration | Citation |

| Glioblastoma (U373, U251) | Matrigel Assay | 20 μM (12h) | Markedly Decreased | nih.govspandidos-publications.com |

Effects on Cell Proliferation and Apoptosis in in vitro models

The impact of this compound on cell proliferation and apoptosis varies depending on the cell type and experimental conditions. Some studies indicate that RGD-mimetic compounds can have a weak effect on cell proliferation in certain cancer cell lines nih.gov. However, prolonged exposure to this compound (e.g., 72 hours) has been shown to induce anoikis, a form of programmed cell death triggered by the loss of cell-matrix adhesion nih.gov. This suggests that while this compound might not directly inhibit proliferation in short-term assays, its disruption of cell adhesion can lead to apoptosis. Other RGD-containing peptides have been shown to induce apoptosis through direct caspase-3 activation, independent of integrin binding researchgate.net.

Table 4: Effects of this compound on Cell Proliferation and Apoptosis

| Cell Type | Assay Type | Treatment (this compound) | Effect on Proliferation | Effect on Apoptosis | Citation |

| Glioblastoma (U251, U373) | BrdU Assay | 20 μM (72h) | Significant Decrease | Induced Anoikis | nih.govspandidos-publications.com |

Compound List:

this compound

Preclinical Research Applications of Rgd Mimetic 1 in Disease Models

Oncology Research in Animal Models

RGD mimetics have been a significant focus of preclinical oncology research due to their ability to interfere with tumor-associated processes such as angiogenesis, tumor growth, and metastasis. By targeting integrins, particularly αvβ3 and αvβ5, which are often overexpressed on tumor and endothelial cells, these compounds can disrupt the critical interactions required for cancer progression.

Inhibition of Angiogenesis in Tumor Models

The formation of new blood vessels is essential for providing tumors with the nutrients and oxygen required for their growth and dissemination. RGD mimetics have demonstrated the ability to inhibit this process in various tumor models.

The primary anti-angiogenic mechanism of RGD mimetics lies in their ability to block the function of integrins on endothelial cells. Integrins such as αvβ3 and αvβ5 are key regulators of endothelial cell migration, survival, and proliferation during angiogenesis. By binding to these integrins, RGD mimetics can induce apoptosis in activated endothelial cells and disrupt the signaling pathways necessary for the formation of new vascular structures. For instance, these compounds can interfere with the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of angiogenesis.

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. In numerous studies, the administration of RGD mimetics to mice bearing human tumor xenografts has been shown to significantly reduce tumor-associated angiogenesis. Histological analysis of tumors from treated animals typically reveals a decrease in microvessel density compared to control groups. These models have been instrumental in demonstrating the in vivo anti-angiogenic efficacy of this class of compounds across a range of cancer types, including melanoma, glioblastoma, and breast cancer. nih.gov

Modulation of Tumor Growth and Metastasis in Animal Models

Beyond their anti-angiogenic effects, RGD mimetics can also directly impact tumor growth and the metastatic cascade.

In addition to their expression on endothelial cells, αvβ integrins can also be overexpressed on the surface of tumor cells themselves. In such cases, RGD mimetics can directly inhibit tumor cell adhesion, migration, and invasion by blocking these integrins. This can lead to a reduction in primary tumor growth. Studies in animal models have shown that treatment with RGD mimetics can result in a significant delay in tumor progression and, in some cases, tumor regression.

| Tumor Model | RGD Mimetic | Observed Effect on Tumor Growth |

| Melanoma | Cilengitide (B523762) | Inhibition of tumor progression |

| Glioblastoma | Generic RGD peptidomimetic | Reduction in tumor volume |

| Breast Cancer | Not Specified | Delayed tumor onset |

Enhanced Delivery of Therapeutic Agents in Animal Models

RGD-mimetics have been widely employed to improve the targeted delivery of various therapeutic payloads, including small molecule drugs, nucleic acids, and imaging agents, in animal models of cancer. By conjugating RGD-mimetics to delivery vehicles, researchers can achieve higher local concentrations of the therapeutic agent at the disease site, thereby enhancing efficacy and reducing systemic toxicity. nih.govnih.gov

The functionalization of nanocarriers and liposomes with RGD-mimetics represents a promising strategy for active tumor targeting. nih.govresearchgate.net These modified delivery systems can specifically bind to integrins overexpressed on cancer cells and tumor neovasculature, leading to enhanced cellular uptake and accumulation within the tumor microenvironment. dovepress.com

Preclinical studies have demonstrated the superior performance of RGD-modified nanocarriers compared to their non-targeted counterparts. For instance, liposomes decorated with a cyclic RGD peptide showed significantly higher uptake by human glioma cells (U87MG) in vitro. dovepress.com In animal models, RGD-functionalized liposomes carrying doxorubicin (B1662922) exhibited improved tumor growth inhibition in mice with prostatic cancer xenografts. researchgate.net These findings highlight the potential of RGD-mimetic-targeted nanocarriers to improve the therapeutic index of conventional chemotherapeutic agents.

Table 1: Preclinical Studies of RGD-Mimetic-Functionalized Nanocarriers and Liposomes

| Nanocarrier/Liposome | RGD-Mimetic | Therapeutic Agent | Animal Model | Key Findings | Reference |

|---|---|---|---|---|---|

| Liposome | Cyclic RGD (cRGD) | Doxorubicin | Rat | Enhanced cellular uptake in U87MG glioma cells; prolonged circulation time. | dovepress.com |

| Liposome | RGD peptide | Paclitaxel (B517696) | Mouse (prostate cancer) | Stronger anti-proliferative activity and greater tumor growth inhibition compared to non-targeted liposomes. | researchgate.net |

| Liposome | RGD peptide | Apatinib | Mouse (colon carcinoma) | Significant tumor targeting and better inhibition of tumor growth. | dovepress.com |

| Nanoparticle | RGD peptide | Doxorubicin | Mouse (pancreatic cancer) | Significant antitumor effect at a lower dose compared to the free drug. | researchgate.net |

RGD-mimetics are also being explored to enhance the efficiency of gene delivery systems. nih.gov By incorporating RGD motifs into viral or non-viral vectors, it is possible to target gene delivery to specific cell types that overexpress RGD-binding integrins. This approach holds promise for improving the safety and efficacy of gene therapies for cancer and other diseases. embopress.orgupenn.edu

One study described a "transmorphic particle" system where a tumor-targeted bacteriophage capsid displaying the RGD4C peptide was used to deliver cytokine-encoding transgenes (IL-12, IL-15, and TNFα) to solid tumors in mice. embopress.org This targeted gene delivery resulted in selective expression of the therapeutic cytokines within the tumor microenvironment, leading to complete tumor eradication in a significant percentage of the treated animals. embopress.org This demonstrates the potential of RGD-mimetics to facilitate targeted cancer immunotherapy through efficient gene delivery. embopress.org

Table 2: RGD-Mimetic-Mediated Gene Delivery in Preclinical Models

| Gene Delivery System | RGD-Mimetic | Gene Delivered | Animal Model | Key Findings | Reference |

|---|---|---|---|---|---|

| Transmorphic Particles (Bacteriophage) | RGD4C | IL-12, IL-15, TNFα | Mouse (solid tumors) | Selective and efficient gene delivery to tumors, leading to complete tumor eradication in 50% of animals. | embopress.org |

| AAVP (Adeno-associated virus/phage) | RGD4C | Luciferase | Mouse (glioblastoma) | Successful gene expression in primary human glioblastoma cells and 3D tumor spheroids. | embopress.org |

To further enhance tumor specificity and uptake, researchers are developing dual-targeting strategies that involve combining RGD-mimetics with other targeting ligands. thno.orgnih.gov This approach aims to simultaneously engage two different receptors that are overexpressed on cancer cells.

A preclinical study evaluated a dual-targeting PET tracer, [68Ga]Ga-FAPI-RGD, which targets both fibroblast activation protein (FAP) and αvβ3 integrin. thno.orgnih.gov In a pancreatic cancer xenograft model, this dual-targeting tracer demonstrated significantly enhanced tumor uptake and retention compared to its monospecific counterparts. thno.orgnih.gov These findings suggest that dual-targeting strategies incorporating RGD-mimetics could lead to more effective diagnostic and therapeutic agents for cancer. dntb.gov.ua

Fibrotic Disease Models

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leading to tissue scarring and organ dysfunction. Integrins play a central role in the development and progression of fibrosis in various organs, including the kidneys and lungs.

Integrins contribute to fibrogenesis through several mechanisms. They mediate the adhesion of fibroblasts to the ECM and transmit mechanical signals that promote their differentiation into myofibroblasts, the primary cell type responsible for excessive ECM production. nih.govnih.gov Furthermore, certain integrins, such as αvβ6 and αvβ8, can activate latent transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. nih.govcore.ac.ukfrontiersin.org

In the context of renal fibrosis, integrins are involved in the activation of interstitial fibroblasts and the accumulation of ECM in the kidney. nih.govnih.gov Similarly, in pulmonary fibrosis, integrin signaling pathways contribute to the proliferation of lung fibroblasts and the pathological remodeling of the lung tissue. ersnet.orgnih.govresearchgate.net The critical role of integrins in these processes makes them an attractive therapeutic target for anti-fibrotic therapies. researchgate.net

Given the central role of RGD-binding integrins in fibrosis, small-molecule antagonists of these receptors are being investigated as potential anti-fibrotic agents. A study in a murine model of aristolochic acid-induced kidney fibrosis demonstrated the therapeutic potential of RGD integrin antagonists. nih.gov

In this study, continuous administration of the RGD integrin antagonist CWHM-12 for 28 days improved kidney function and significantly reduced collagen deposition and the expression of myofibroblast activation markers. nih.gov Another orally available RGD integrin antagonist, CWHM-680, also showed efficacy in ameliorating kidney fibrosis in the same model. nih.gov These findings suggest that targeting RGD-binding integrins with small-molecule mimetics is a promising therapeutic strategy for fibrotic kidney disease. nih.govnih.govgubra.dkmdpi.comfrontiersin.org

While direct preclinical evidence for "RGD-mimetic-1" in pulmonary fibrosis is limited in the reviewed literature, the established role of integrins in lung fibrogenesis suggests that RGD-mimetics could also be effective in this context. thoracic.orgaragen.comscispace.com Models such as bleomycin-induced pulmonary fibrosis in rodents are commonly used for the preclinical assessment of potential anti-fibrotic therapies and could be employed to evaluate the efficacy of this compound. thoracic.orgnih.govnih.gov

Table 3: Preclinical Efficacy of RGD-Mimetics in Fibrosis Models

| RGD-Mimetic | Disease Model | Animal | Key Findings | Reference |

|---|---|---|---|---|

| CWHM-12 | Aristolochic acid-induced kidney fibrosis | Mouse | Improved kidney function, reduced collagen deposition, and decreased myofibroblast activation. | nih.gov |

| CWHM-680 | Aristolochic acid-induced kidney fibrosis | Mouse | Effective in ameliorating fibrosis. | nih.gov |

Mechanistic Insights into Anti-Fibrotic Actions

The anti-fibrotic effects of RGD mimetics are primarily rooted in their ability to antagonize specific RGD-binding integrins, which are crucial mediators in the fibrotic cascade. wikipedia.orgnih.gov Fibrosis, at its core, is characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated fibroblasts, known as myofibroblasts. researchgate.net A key cytokine driving this process is Transforming Growth Factor-beta (TGF-β). bohrium.comnih.gov RGD-binding integrins, particularly αv integrins, play a pivotal role in the activation of latent TGF-β. nih.govnih.gov

TGF-β is secreted into the extracellular space as a latent complex, non-covalently associated with a pro-domain called the Latency-Associated Peptide (LAP). nih.gov This complex is often anchored to the ECM. For TGF-β to become active and signal to cells, it must be released from LAP. Certain integrins, such as αvβ6 and αvβ1, can bind to an RGD sequence present on the LAP. nih.govnih.gov This binding, coupled with cell-generated contractile forces, induces a conformational change in the latent complex that releases the active TGF-β molecule. nih.gov

RGD mimetics function by competitively inhibiting the binding of these integrins to the RGD motif on LAP. By occupying the RGD-binding site on the integrin, these small molecules prevent the integrin from engaging with the latent TGF-β complex. This blockade directly inhibits the activation of TGF-β, thereby disrupting a central hub of pro-fibrotic signaling. nih.govbohrium.com

Consequently, the downstream effects of TGF-β signaling are attenuated. This includes the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of fibrosis. researchgate.net Studies have shown that treatment with RGD-mimetic compounds, such as CWHM-12, in animal models of kidney fibrosis leads to a reduction in markers of activated myofibroblasts and a decrease in the expression of ECM proteins like Collagen 1. wikipedia.orgnih.gov Furthermore, RGD-binding integrins also act as mechanotransducers, relaying information about the stiffening fibrotic matrix to the cells, which further promotes myofibroblast survival and function. nih.gov By blocking these integrins, RGD mimetics can interfere with this mechanosensing feedback loop, further contributing to their anti-fibrotic action.

The mechanism involves several key pathways as summarized in the table below:

| Mechanistic Step | Role of RGD-Binding Integrins | Effect of this compound |

| TGF-β Activation | Bind to RGD motif on Latency-Associated Peptide (LAP), leading to the release of active TGF-β. nih.gov | Competitively blocks the integrin-RGD binding site, preventing TGF-β activation. nih.govbohrium.com |

| Myofibroblast Differentiation | Activated TGF-β promotes the transformation of fibroblasts into α-SMA-positive myofibroblasts. researchgate.net | Reduced TGF-β signaling leads to decreased myofibroblast differentiation. wikipedia.orgnih.gov |

| ECM Deposition | Myofibroblasts secrete excessive amounts of ECM proteins, such as collagen, leading to tissue scarring. researchgate.net | Inhibition of myofibroblast activity results in reduced collagen deposition. wikipedia.orgbohrium.com |

| Mechanotransduction | Transmit signals from the stiffening ECM to cells, promoting a pro-fibrotic phenotype. nih.gov | Interferes with cellular sensing of matrix stiffness, reducing pro-fibrotic feedback. nih.gov |

Inflammatory Disease Models

Integrin Involvement in Inflammatory Processes

Integrins are fundamental to the inflammatory response, acting as key orchestrators of leukocyte trafficking from the bloodstream into tissues. wikipedia.orgnih.gov These heterodimeric transmembrane receptors are expressed on the surface of all leukocytes and mediate both cell-cell and cell-extracellular matrix (ECM) interactions that are essential for a proper immune response. researchgate.netbohrium.com The process of leukocyte extravasation is a multi-step cascade involving leukocyte tethering, rolling, firm adhesion to the vascular endothelium, and subsequent transmigration into the inflamed tissue. wikipedia.org

Several integrin subfamilies are involved, with β1 and β2 integrins playing prominent roles. nih.govnih.gov For instance, α4β1 integrin (also known as VLA-4) on leukocytes binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, mediating initial tethering and rolling. wikipedia.orgnih.gov The β2 integrins, which are exclusively expressed on leukocytes, are critical for firm adhesion and migration. nih.govmdpi.com This family includes LFA-1 (αLβ2) and Mac-1 (αMβ2), which bind to Intercellular Adhesion Molecules (ICAMs) on the endothelial surface. nih.govnih.gov

The activation state of integrins is tightly regulated. In circulating leukocytes, integrins are typically in a low-affinity, bent conformation. nih.gov Upon encountering inflammatory signals like chemokines at a site of inflammation, "inside-out" signaling pathways are triggered within the leukocyte. rsc.org This leads to a rapid conformational change in the integrin's extracellular domain to a high-affinity, extended state, enabling strong binding to its ligands on the endothelium and arresting the cell's movement. nih.govrsc.org

Once adhered, integrins facilitate leukocyte crawling along the endothelium to find a suitable site for transmigration. nih.gov They also participate in the formation of the immunological synapse, which is a specialized junction between an immune cell (like a T cell) and an antigen-presenting cell or target cell, crucial for stable cell-cell communication and immune activation. nih.govrsc.org Given their central role in leukocyte recruitment and activation, integrins have become significant therapeutic targets for a range of inflammatory and autoimmune diseases. researchgate.netnih.gov

This compound Effects on Inflammation in Animal Models

Building on the crucial role of integrins in inflammation, RGD mimetics have been investigated as therapeutic agents in various animal models of inflammatory diseases. By blocking the interaction between RGD-binding integrins and their ligands, these compounds can effectively disrupt the recruitment of inflammatory cells to target tissues.

One key example is in models of immune-mediated liver injury. In a mouse model where hepatitis is induced by concanavalin (B7782731) A, a treatment that activates T lymphocytes and causes massive inflammatory infiltration, synthetic RGD mimetics have demonstrated protective effects. Pretreatment of mice with an RGD mimetic was shown to inhibit the elevation of serum transaminases and tumor necrosis factor-alpha (TNF-α), both key markers of liver damage and inflammation. Furthermore, histological analysis revealed a significant reduction in the infiltration of inflammatory cells into the liver tissue.

Another area of investigation is inflammatory bowel disease (IBD). Integrins are highly expressed in the inflamed intestine and are critical for the recruitment of leukocytes from the bloodstream. oup.com In a rat model of colitis induced by trinitrobenzenesulfonic acid (TNBS), treatment with silk fibroin nanoparticles functionalized with RGD (RGD-SFNs) showed significant anti-inflammatory effects. oup.com Compared to control colitic rats, the RGD-SFN-treated group exhibited ameliorated colonic damage and reduced neutrophil infiltration. oup.com This was accompanied by a significant reduction in the expression of multiple pro-inflammatory cytokines and chemokines. oup.com

The table below summarizes findings from a study using RGD-functionalized nanoparticles in a rat model of colitis. oup.com

| Parameter | TNBS Control Group | RGD-SFN Treated Group | Outcome |

| Myeloperoxidase (MPO) Activity | Elevated | Significantly Reduced | Indicates decreased neutrophil infiltration. |

| IL-1β Expression | High | Significantly Reduced | Reduction in a key pro-inflammatory cytokine. |

| IL-6 Expression | High | Significantly Reduced | Reduction in a pro-inflammatory cytokine. |

| IL-12 Expression | High | Significantly Reduced | Reduction in a cytokine crucial for T-cell responses. |

| iNOS Expression | High | Significantly Reduced | Decrease in an enzyme associated with inflammatory stress. |

| MCP-1 Expression | High | Significantly Reduced | Diminished expression of a key monocyte chemoattractant. |

These studies highlight the potential of RGD mimetics to mitigate inflammation in vivo by interfering with integrin-mediated leukocyte trafficking and subsequent inflammatory responses.

Regenerative Medicine and Tissue Engineering Research

The Arg-Gly-Asp (RGD) sequence is the most common peptide motif responsible for cell adhesion to the extracellular matrix (ECM). wikipedia.org In the field of regenerative medicine and tissue engineering, synthetic RGD mimetics are widely used to functionalize biomaterials and scaffolds. nih.govmdpi.com The goal is to create a microenvironment that mimics the natural ECM, thereby promoting specific and favorable cell-material interactions essential for tissue repair and regeneration. nih.govresearchgate.net By immobilizing RGD mimetics onto otherwise bio-inert materials, researchers can enhance cell attachment, proliferation, and differentiation, guiding the formation of new tissue. wikipedia.orgmdpi.com

Modulation of Cell Adhesion and Proliferation on Biomaterials

The incorporation of RGD-mimetic peptides onto the surface of biomaterials is a powerful strategy to control cell behavior. researchgate.net Integrins, the cell surface receptors for ECM proteins, recognize and bind to the RGD sequence, triggering intracellular signaling cascades that influence cell adhesion, spreading, cytoskeletal organization, and proliferation. nih.govnih.gov The effectiveness of these RGD-functionalized surfaces is highly dependent on the presentation of the RGD motif. nih.gov

Key parameters that modulate cellular response include:

Surface Density: The number of RGD ligands per unit area significantly impacts cell behavior. Studies have shown that both cell adhesion and proliferation increase with higher RGD peptide density up to a certain saturation point. wikipedia.org This is because a sufficient density is required to allow for the multivalent binding and clustering of integrins, which is a critical step for the formation of stable focal adhesions. nih.govpnas.org

Spatial Arrangement and Spacing: The nanoscale spacing between individual RGD ligands is a critical determinant of cellular response. Research has demonstrated that a critical RGD density, with spacing less than 70 nm, is essential for the establishment of mature, stable focal adhesions and efficient cell spreading. nih.gov For example, endothelial cells require an average RGD spacing of approximately 44 nm to form highly organized focal adhesions, which enhances their signaling and migratory ability. nih.gov When ligands are spaced too far apart (e.g., >100 nm), cells may attach but fail to spread properly, exhibiting erratic migration. elsevierpure.com

Clustering: Presenting RGD ligands in nanoscale clusters, rather than as individual molecules, can also regulate cell motility and adhesion. Integrin clustering is necessary to assemble the cytoplasmic proteins that activate intracellular signaling pathways. nih.gov Studies have shown that varying the number of ligands per cluster affects cell migration and the organization of the actin cytoskeleton. nih.gov

These findings demonstrate that by precisely controlling the presentation of RGD mimetics on a biomaterial surface, it is possible to fine-tune the cellular response, promoting robust adhesion and proliferation, which are foundational steps in tissue engineering. nih.govresearchgate.net

Functionalization of Scaffolds for Tissue Regeneration (e.g., bone, vascular)

The functionalization of three-dimensional scaffolds with RGD mimetics is a cornerstone of modern tissue engineering, with significant applications in bone and vascular regeneration. mdpi.comnih.gov

Bone Regeneration: In bone tissue engineering, the goal is to create scaffolds that promote the recruitment, adhesion, proliferation, and osteogenic differentiation of bone-forming cells like osteoblasts and mesenchymal stem cells (MSCs). nih.govoup.com Coating implants and scaffolds made from materials like titanium, poly(lactic-co-glycolic acid) (PLGA), or gelatin with RGD peptides has been shown to significantly improve bone cell adhesion and proliferation. wikipedia.orgresearchgate.net In vivo studies demonstrate that RGD-functionalized scaffolds lead to enhanced osseointegration, where the implant directly bonds with the surrounding bone. wikipedia.org For instance, RGD-functionalized gelatin sponge scaffolds have been shown to enhance the recruitment of host MSCs, which then exhibit strong osteogenic potential, leading to marked bone regeneration in critical-size bone defects in animal models. researchgate.net Cyclic RGD peptides are often considered more active than linear forms, likely due to their higher affinity for integrin receptors and greater resistance to degradation. nih.gov

| Biomaterial | RGD-Mimetic Modification | Observed Effect in Bone Regeneration |

| Titanium Implants | Surface coating with RGD peptides. wikipedia.org | Improved bone cell adhesion, proliferation, survival, and osseointegration. wikipedia.orgnih.gov |

| Gelatin Sponges | Enzymatic linking of RGD motifs. researchgate.net | Enhanced recruitment of host mesenchymal stem cells and significant bone formation in vivo. researchgate.net |

| PLGA Nanofibers | Co-functionalization with RGD and graphene oxide. | Promoted growth of vascular smooth muscle cells, suggesting potential for vascularized bone grafts. scite.ai |

| PEG Hydrogels | Covalent incorporation of RGD sequences. | Promoted survival and osteogenic differentiation of encapsulated stem cells. nih.gov |

Vascular Tissue Regeneration: Rapid and effective vascularization is critical for the survival and integration of engineered tissues, as it ensures the supply of oxygen and nutrients. nih.gov RGD mimetics are instrumental in promoting angiogenesis (the formation of new blood vessels). nih.gov Endothelial cells, which form the lining of blood vessels, rely on integrin-mediated adhesion to the ECM to form tubular structures. By functionalizing scaffolds with RGD peptides, researchers can promote the adhesion, migration, and organization of endothelial cells into new vascular networks. nih.govmdpi.com

Often, RGD mimetics are used in conjunction with pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net RGD-functionalized hydrogels loaded with VEGF have been shown to promote localized vascularization by enhancing the adhesion and infiltration of endothelial cells and supportive immune cells (like M2 macrophages). nih.govresearchgate.net This dual-functionalization strategy, providing both adhesion cues (RGD) and growth signals (VEGF), creates a powerful synergistic effect that significantly improves the formation of stable and functional vascular networks within engineered tissues. nih.govnih.gov

Integration with Bioactive Materials

The integration of this compound into bioactive materials represents a significant strategy in tissue engineering and regenerative medicine to enhance cellular interaction and promote tissue regeneration. By mimicking the native extracellular matrix (ECM), these functionalized biomaterials can improve cell adhesion, proliferation, and differentiation.

One prominent application is the modification of hydrogels. This compound can be incorporated into various synthetic and natural polymer-based hydrogels, such as those made from polyethylene (B3416737) glycol (PEG) or polyamidoamine. researcher.lifenih.gov For instance, RGD-functionalized hydrogels create a microenvironment that supports cell adhesion through binding to cell-surface integrins. researcher.life This has been shown to be beneficial in applications like bone tissue engineering, where RGD-mimetic polyamidoamine-montmorillonite composite hydrogels have demonstrated the ability to support the adhesion, proliferation, and osteogenic differentiation of pre-osteoblastic cells. nih.gov The covalent attachment of cyclic RGD peptides within a PEG diacrylate (PEGDA) hydrogel scaffold has been shown to facilitate endothelial cell adhesion and spreading, which is crucial for vascularization in engineered tissues. nih.govacs.org

Surface modification of implants is another key area of application. The bio-inertness of many implantable materials, such as titanium, can be overcome by coating their surfaces with this compound. nih.govmdpi.comsciepub.com This modification promotes better osseointegration of dental and orthopedic implants by enhancing the attachment and spreading of osteoblasts. nih.govmdpi.com Studies have shown that titanium surfaces modified with an RGD-peptide sequence lead to an increased number of spread cells compared to unmodified surfaces. nih.gov This improved cell adhesion is a critical first step in the successful integration of an implant with the surrounding bone tissue. mdpi.com

The versatility of this compound allows for its use in various bioactive material constructs, as detailed in the table below.

| Material Type | Base Material Example | This compound Application | Desired Outcome |

| Hydrogel | Polyethylene Glycol (PEG) | Covalent conjugation within the hydrogel matrix | Enhanced cell adhesion and spreading for tissue engineering. nih.govacs.org |

| Hydrogel | Polyamidoamine-Montmorillonite | Reinforcement and functionalization of the hydrogel | Improved mechanical properties and osteo-induction for bone regeneration. nih.gov |

| Implant Surface | Titanium | Covalent immobilization on the implant surface | Promotion of osteoblast adhesion and improved osseointegration. nih.govmdpi.com |

| Nanocarrier | Dehydrodipeptide Hydrogels | Functionalization of self-assembling fibers | Targeted drug delivery to cells expressing specific integrins. scispace.com |

These examples highlight the potential of integrating this compound with bioactive materials to create advanced scaffolds and implants for a variety of therapeutic applications.

Molecular Imaging in Preclinical Settings

This compound has emerged as a valuable tool in preclinical molecular imaging, primarily for the non-invasive visualization and quantification of integrin expression. nih.gov Integrins, particularly αvβ3, are overexpressed in various pathological conditions, including tumor angiogenesis and inflammation, making them a key biomarker for disease diagnosis and monitoring treatment response. nih.govtums.ac.ir The ability to image integrin expression provides insights into disease progression and the efficacy of targeted therapies. nih.gov

Development of this compound Based Imaging Probes

The development of imaging probes based on this compound involves conjugating the mimetic to a signaling moiety, such as a radionuclide, a fluorescent dye, or a paramagnetic metal ion. nih.gov The design of these probes aims to retain the high binding affinity and selectivity of the RGD-mimetic for its target integrin while providing a strong and detectable signal.

Radiolabeled this compound derivatives are widely used as radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov These imaging modalities offer high sensitivity and the ability to quantify biological processes in vivo.

For PET imaging, this compound is often labeled with positron-emitting radionuclides like Fluorine-18 (B77423) (¹⁸F) or Gallium-68 (B1239309) (⁶⁸Ga). thno.orgmdpi.comfrontiersin.org The development of ¹⁸F-labeled RGD peptides, such as [¹⁸F]Galacto-RGD, was a significant step forward, allowing for the imaging of integrin αvβ3 expression in vivo. frontiersin.org Various ¹⁸F-labeling strategies have been developed to improve the synthesis and biodistribution of these tracers. nih.govnih.gov Multimeric RGD peptides labeled with ¹⁸F have also been shown to exhibit increased tumor uptake and binding affinity. thno.org

For SPECT imaging, Technetium-99m (⁹⁹mTc) is a commonly used radionuclide due to its favorable nuclear properties and availability. nih.gov this compound can be chelated with ⁹⁹mTc to create SPECT tracers for imaging tumors and thrombosis. nih.gov The table below summarizes key radiotracers based on this compound.

| Imaging Modality | Radionuclide | Example Tracer | Key Findings in Preclinical Studies |

| PET | ¹⁸F | [¹⁸F]Galacto-RGD | Successful visualization of integrin expression in tumors with good tumor-to-background ratios. frontiersin.org |

| PET | ¹⁸F | [¹⁸F]Mlt-RGD | Favorable biodistribution and tissue clearance in vivo. nih.gov |

| PET | ⁶⁸Ga | [⁶⁸Ga]NOTA-RGD | High affinity for integrin αvβ3 and rapid renal excretion. nih.gov |

| SPECT | ⁹⁹mTc | ⁹⁹mTc-labeled cyclic RGD peptides | Effective for imaging tumor angiogenesis and thrombosis. nih.gov |

| SPECT | ¹¹¹In | ¹¹¹In-DOTA-EB-cRGDfK | High tumor uptake and long-term retention in glioblastoma models. nih.govnih.gov |

Fluorescent probes based on this compound are utilized for optical imaging, a technique that offers high resolution and is particularly useful for in vitro cell-based assays and in vivo studies in small animals. nih.govnih.gov These probes are created by conjugating this compound to a fluorescent dye, often a near-infrared (NIR) fluorophore to minimize tissue autofluorescence and enhance tissue penetration. acs.orgnih.gov

The design of these probes can influence their biodistribution and targeting efficiency. nih.gov For example, a near-infrared fluorescent probe designed from a non-peptidic RGD mimetic demonstrated high selectivity for αvβ3 over αIIbβ3 integrin and was able to image target expression in xenograft models. nih.govacs.org The use of divalent RGD ligands, where two RGD motifs are linked to a single fluorescent dye, has been shown to improve binding affinity and tumor uptake. nih.gov

| Fluorophore Type | Example Conjugate | Application | Key Findings |

| Near-Infrared (NIR) | Cypate-[c(RGDfK)]₂ | In vivo tumor imaging | Divalent probe showed enhanced tumor uptake compared to its monovalent counterpart. nih.gov |

| NIR | ICG-cRGD | Angiogenesis imaging | Preferential binding to αvβ3 integrin, enabling visualization of tumors and blood vessels. bioacts.com |

| Cyanine Dye | Cy5.5-RGD | In vivo tumor imaging | Specific binding to glioblastoma xenografts, with enhanced detection sensitivity using lifetime-gated analysis. researchgate.net |

Magnetic Resonance Imaging (MRI) offers excellent soft-tissue contrast and high spatial resolution. This compound has been incorporated into MRI contrast agents to enable molecular imaging of integrin expression. This is typically achieved by conjugating the RGD mimetic to a paramagnetic metal chelate, most commonly containing Gadolinium(III) (Gd(III)). tums.ac.irtums.ac.ir

The resulting targeted contrast agent can accumulate at sites of high integrin expression, leading to enhanced signal intensity in T1-weighted MR images. nih.gov A multimeric probe combining the RGD peptide with three calcium-responsive, Gd-based paramagnetic moieties demonstrated a longer retention time in tissues due to its interaction with integrins. nih.gov Preclinical studies have shown that a Gd(III)-RGD peptide can improve tumor contrast enhancement in mouse models of non-small cell lung carcinoma. tums.ac.irtums.ac.ir

Visualization of Integrin Expression in Animal Models

The application of this compound-based imaging probes has been instrumental in visualizing integrin expression in a variety of animal models of disease. This allows for the non-invasive study of disease biology and the evaluation of novel therapeutics.

In oncology, these probes are extensively used to image tumor angiogenesis and metastasis in xenograft and orthotopic tumor models. nih.govacs.org For instance, in a murine glioblastoma xenograft model, a fluorescent RGD mimetic probe allowed for the visualization of integrin expression. nih.govresearchgate.net PET imaging with ¹⁸F-labeled RGD peptides has been used to monitor integrin expression in animal models of various cancers, including glioblastoma and breast cancer. thno.orgfrontiersin.org

Beyond cancer, this compound imaging probes have been applied in models of cardiovascular disease. PET imaging with RGD-based radiotracers has been used to visualize integrin expression in animal models of myocardial infarction and atherosclerosis, providing insights into tissue remodeling and inflammation. frontiersin.org

The ability to visualize and quantify integrin expression in these preclinical models is crucial for understanding the role of integrins in disease and for the development of new diagnostic and therapeutic strategies.

Based on the information available, it is not possible to provide an article on the "Theranostic Applications in Preclinical Models" of the specific chemical compound “this compound.”

Extensive searches for scientific literature detailing the use of "this compound" as a theranostic agent—a compound combining diagnostic and therapeutic capabilities in preclinical studies—did not yield any specific results.

The available research on "this compound" primarily focuses on the following areas:

Synthesis and Chemical Modification: Reports describe the solid-phase synthesis of "this compound" and its derivatives.

Integrin Antagonism: The compound has been identified as a selective antagonist for certain integrin receptors, such as αvβ3.

Targeted Drug Delivery: "this compound" has been incorporated into conjugates with chemotherapy agents like paclitaxel to facilitate targeted delivery to tumor cells.

Cell Adhesion and Targeting Studies: It has been used as a tool to study multivalent interactions for the selective targeting of cells expressing specific integrins.

While the broader class of RGD peptides and mimetics is extensively studied for theranostic applications, no specific preclinical data was found for "this compound" that combines both an imaging/diagnostic component and a therapeutic action in a single agent, as required by the user's request. Therefore, the generation of an article with the specified outline and content is not feasible.

Advanced Methodologies for the Study of Rgd Mimetic 1

Biophysical Techniques for Binding Analysis

Understanding the direct interaction between RGD-mimetic-1 and its target integrins is fundamental. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. nih.gov In the context of this compound, SPR is employed to characterize its binding to specific purified integrin subtypes. The method involves immobilizing the target integrin (e.g., αvβ3, α5β1) on a sensor chip. nih.gov A solution containing this compound is then flowed over the chip surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the mass change and reported in response units (RU). nih.govbio-rad.com

This technique yields a sensorgram, a plot of the response over time, which allows for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ). The Kₗ value is a direct measure of binding affinity, with lower values indicating a stronger interaction. For instance, studies on other RGD mimetics have used SPR to determine binding affinities to various integrins.

Table 1: Example SPR Binding Data for RGD-Mimetics to Target Receptors Data is illustrative of typical findings for RGD-mimetic compounds.

| Compound | Target Receptor | Kₗ (nM) | Source |

| N-TIMP2WT,RGD | Integrin αvβ3 | 64.8 | researchgate.net |

| N-TIMP2WT,RGD | MMP-14CAT | 838 | researchgate.net |

The data from SPR experiments are crucial for structure-activity relationship (SAR) studies, helping to optimize the design of RGD mimetics for higher affinity and selectivity. nih.gov

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This provides a complete thermodynamic profile of the interaction between this compound and a target integrin in a single experiment. springernature.com ITC allows for the determination of the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. malvernpanalytical.com

In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the purified integrin solution. nih.gov The resulting heat changes are measured by a highly sensitive calorimeter. nih.gov The data are then fitted to a binding model to extract the thermodynamic parameters. This information is invaluable for understanding the driving forces behind the binding interaction, such as whether it is enthalpically or entropically driven. nih.gov This level of detail helps in the rational design of new mimetics with improved binding properties. nih.govigem.org

Table 2: Thermodynamic Parameters Obtainable from ITC for this compound This table illustrates the type of data generated from an ITC experiment.

| Parameter | Description |

| n | Stoichiometry of binding (e.g., number of this compound molecules per integrin) |

| Kₐ | Association constant (inverse of Kₗ), a measure of binding affinity |

| ΔG | Gibbs free energy change, indicates the spontaneity of the binding |

| ΔH | Enthalpy change, the heat released or absorbed upon binding |

| ΔS | Entropy change, the change in disorder of the system upon binding |

Flow Cytometry for Cell Surface Binding

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles or cells as they pass through a laser beam. To assess the binding of this compound to its target integrins on the cell surface, the mimetic can be fluorescently labeled. mdpi.com A suspension of cells known to express the target integrin (e.g., MDA-MB-231 breast cancer cells for α5β1) is incubated with the labeled this compound. researchgate.net

The fluorescence intensity of individual cells is then measured by the flow cytometer. This intensity correlates with the amount of this compound bound to the cell surface. researchgate.net Competitive binding assays can also be performed, where cells are co-incubated with the fluorescently labeled mimetic and varying concentrations of an unlabeled competitor. This allows for the calculation of binding affinity (Kₗ) and the specificity of the interaction directly on the cell surface in a physiologically relevant context. researchgate.net

Cellular Assays for Functional Characterization

Beyond quantifying binding, it is essential to determine the functional consequences of this compound interaction with cells. Cellular assays are used to evaluate its effects on cell behavior, particularly processes mediated by integrins such as adhesion, spreading, migration, and invasion. mdpi.comnih.gov

Cell Adhesion and Spreading Assays

Cell adhesion assays measure the ability of this compound to either promote or inhibit cell attachment to a substrate coated with an extracellular matrix (ECM) protein like fibronectin or vitronectin. mdpi.com In an inhibition assay, microplate wells are coated with an ECM protein. Cells are then seeded into the wells in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining attached cells are quantified, often using a colorimetric assay. researchgate.net A decrease in the number of attached cells with increasing concentrations of the mimetic indicates its inhibitory effect on integrin-mediated adhesion. mdpi.com

Cell spreading assays provide further insight into the functional consequences of integrin engagement. researchgate.net Cells are allowed to adhere to an ECM-coated surface in the presence or absence of this compound. After a set time, the cells are fixed and stained, and their morphology is observed via microscopy. researchgate.netnih.gov The degree of cell spreading, characterized by the formation of a flattened morphology and cytoskeletal organization, can be quantified. researchgate.net Some studies have shown that while certain RGD peptides can support cell attachment, they may not promote extensive cell spreading, suggesting a modulation of integrin-mediated signaling. nih.gov

Table 3: Representative Data from a Cell Adhesion Inhibition Assay Illustrative results showing the effect of an RGD-mimetic on cell adhesion.

| This compound Conc. (µM) | Cell Adhesion (% of Control) |

| 0 | 100% |

| 1 | 85% |

| 10 | 50% |

| 100 | 20% |

Cell Migration and Invasion Assays

Integrins are critical for cell migration, a process fundamental to both normal physiology and pathological conditions like cancer metastasis. nih.gov The effect of this compound on cell migration can be assessed using several methods, including the scratch (or wound healing) assay and the transwell migration assay. nih.govresearchgate.net

In a scratch assay, a confluent monolayer of cells is mechanically scratched to create a cell-free gap. nih.gov The ability of the cells to migrate and close this "wound" is monitored over time by microscopy in the presence or absence of this compound. nih.gov An inhibition of wound closure would indicate an anti-migratory effect of the compound. explorationpub.com

The transwell migration assay (also known as the Boyden chamber assay) provides a more quantitative measure of chemotactic cell migration. researchgate.net Cells are seeded in the upper chamber of a porous membrane, and a chemoattractant is placed in the lower chamber. This compound is added to the cells, and the number of cells that migrate through the pores to the lower side of the membrane is quantified after a specific time. nih.gov

For invasion assays, the transwell membrane is coated with a layer of ECM gel (e.g., Matrigel) that mimics the basement membrane. nih.gov This assay measures the ability of cells to not only migrate but also to degrade the ECM barrier, a key step in tumor cell invasion. nuvisan.com A reduction in the number of invading cells in the presence of this compound would demonstrate its potential as an anti-invasive agent. nih.govexplorationpub.com

Angiogenesis Assays (in vitro e.g., tube formation)

In vitro angiogenesis assays are crucial for evaluating the potential of RGD-mimetic compounds to modulate the formation of new blood vessels, a key process in both physiological and pathological conditions. The tube formation assay is a widely used and well-established method to assess the ability of endothelial cells to form capillary-like structures, mimicking a critical step in angiogenesis. springernature.comnih.govnih.gov

This assay typically involves seeding endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), onto a basement membrane extract, like Matrigel. thermofisher.comnih.gov This extracellular matrix provides the necessary support and signaling cues for the cells to differentiate, migrate, and organize into three-dimensional tubular networks. nih.govthermofisher.com The extent of tube formation, which includes parameters like the number of branch points, total tube length, and loop area, can be quantified using microscopy and image analysis software. springernature.comthermofisher.com

Research on specific RGD mimetics, such as the cyclic peptidomimetic cyclo[DKP-RGD] 1, has utilized this assay to determine anti-angiogenic activity. researchgate.net In these studies, HUVECs are cultured on Matrigel and stimulated with pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Epidermal Growth Factor (EGF), Insulin-like Growth Factor-I (IGF-I), or the pro-inflammatory chemokine Interleukin-8 (IL-8). researchgate.net The addition of the RGD-mimetic compound is then assessed for its ability to inhibit the formation of these networks. Findings have shown that compounds like cyclo[DKP-RGD] 1 can significantly decrease the network formation induced by these pro-angiogenic stimuli, indicating a potent anti-angiogenic effect in vitro. researchgate.net

The typical progression of the assay involves the alignment of endothelial cells within hours, followed by the formation of lumen-containing tubules. nih.gov The stability of these networks is temporary, often disintegrating after 18-24 hours due to apoptosis. springernature.com This dynamic process allows for the screening of compounds that may either inhibit or promote angiogenesis. springernature.comnih.gov

Table 1: Representative Findings from Tube Formation Assays with this compound

| Cell Line | Substrate | Pro-Angiogenic Stimulus | This compound Variant | Observed Effect |

| HUVEC | Matrigel | VEGF, EGF, FGF, IGF-I, IL-8 | cyclo[DKP-RGD] 1 | Significantly decreased network formation |

Signaling Pathway Analysis (e.g., Western Blot, qPCR, Immunofluorescence)

To elucidate the molecular mechanisms by which this compound exerts its biological effects, researchers employ various techniques to analyze intracellular signaling pathways. These methods are critical for understanding how engagement of integrins by these mimetics translates into cellular responses.